molecular formula C22H16ClN3O2 B2558213 2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide CAS No. 898417-59-9

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide

Cat. No.: B2558213
CAS No.: 898417-59-9
M. Wt: 389.84
InChI Key: CUCZWAILEIEBGL-UHFFFAOYSA-N
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Description

“2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide” is a unique chemical compound . It has the molecular formula C22H16ClN3O2 .

Scientific Research Applications

Synthesis and Biological Evaluation

2-Amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide and its derivatives have been synthesized and evaluated for various biological activities. The synthesis involves the reaction of 3-chlorobenzoyl-indolizine-1-carboxylic acid with substituted aromatic amines, facilitated by triethylamine and Pybop reagent. These compounds have shown excellent in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. Molecular docking studies have further supported their potential as anticancer agents (Mahanthesha et al., 2022).

Antimycobacterial and Antibacterial Activities

Derivatives of this compound have been prepared and tested for their antimycobacterial and antibacterial efficacy. These studies have highlighted compounds with significant activity against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. This research underlines the potential of these derivatives in treating bacterial infections and tuberculosis, showing minimal cytotoxicity against human cells, which is promising for further drug development (Semelková et al., 2017).

Novel Synthesis for Tropical Disease Application

A novel synthetic approach has been developed to prepare isoxazoline indolizine amide compounds, aiming at potential applications for treating tropical diseases. This synthesis strategy focuses on creating a versatile indolizine core structure, which can be efficiently modified for various therapeutic uses. The prepared compounds show promise for application in combating diseases prevalent in tropical regions, demonstrating the compound's versatility and potential for development into effective treatments (Zhang et al., 2014).

Conformational Studies and Photoluminescent Properties

The conformational behavior and photoluminescent properties of this compound derivatives have been explored, revealing stacked structures with partial overlap between phenyl rings and the pyridine moiety. These studies contribute to our understanding of the structural dynamics and optical properties of these compounds, laying the groundwork for their potential use in materials science and photoluminescence-based applications (Kakehi et al., 2002).

Mechanism of Action

Properties

IUPAC Name

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCZWAILEIEBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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